molecular formula C8H12O2 B14079312 (5R,6R)-5,6-dimethoxycyclohexa-1,3-diene

(5R,6R)-5,6-dimethoxycyclohexa-1,3-diene

Cat. No.: B14079312
M. Wt: 140.18 g/mol
InChI Key: XVVLXJOFXQXIMU-HTQZYQBOSA-N
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Description

(5R,6R)-5,6-dimethoxycyclohexa-1,3-diene is an organic compound characterized by its unique structure, which includes two methoxy groups attached to a cyclohexa-1,3-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-5,6-dimethoxycyclohexa-1,3-diene typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable cyclohexadiene derivative with methanol in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-5,6-dimethoxycyclohexa-1,3-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

(5R,6R)-5,6-dimethoxycyclohexa-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R,6R)-5,6-dimethoxycyclohexa-1,3-diene involves its interaction with specific molecular targets. The methoxy groups and the diene structure allow it to participate in various chemical reactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R,6R)-2-hydroxy-3,5,6-trimethyloctan-4-one
  • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Uniqueness

(5R,6R)-5,6-dimethoxycyclohexa-1,3-diene is unique due to its specific stereochemistry and the presence of two methoxy groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require precise molecular interactions.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(5R,6R)-5,6-dimethoxycyclohexa-1,3-diene

InChI

InChI=1S/C8H12O2/c1-9-7-5-3-4-6-8(7)10-2/h3-8H,1-2H3/t7-,8-/m1/s1

InChI Key

XVVLXJOFXQXIMU-HTQZYQBOSA-N

Isomeric SMILES

CO[C@@H]1C=CC=C[C@H]1OC

Canonical SMILES

COC1C=CC=CC1OC

Origin of Product

United States

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